10-Deacetyl-7-methyl Baccatin III

カタログ番号 B569781

CAS番号:

1444818-14-7

分子量: 558.624

InChIキー: IWJSBKNWKLQICP-AYZYBLPVSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

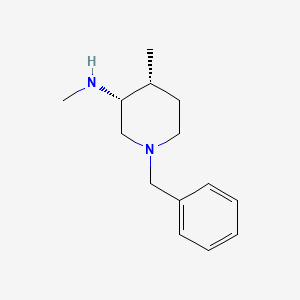

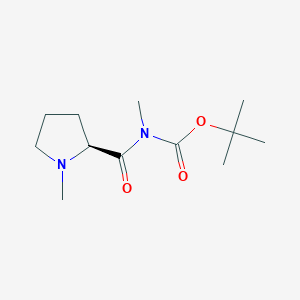

10-Deacetyl-7-methyl Baccatin III is a derivative of 10-Deacetyl Baccatin III . It is a natural organic compound produced by the Pacific Yew tree . It is used as a key backbone intermediate for the semi-synthesis of Paclitaxel (Taxol), an anti-cancer drug, and Docetaxel and their analogs .

Synthesis Analysis

10-Deacetyl-7-methyl Baccatin III is used in the synthesis of paclitaxel and other anti-cancer molecules . It is an important precursor for the synthesis of the clinically important anticancer drug Taxol . The synthesis involves a key enzyme of 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT) which catalyses the 10-deacetylbaccatin III into baccatin III in taxol biosynthesis .Molecular Structure Analysis

The molecular formula of 10-Deacetyl-7-methyl Baccatin III is C29H36O11 . Its average mass is 560.589 Da and its monoisotopic mass is 560.225769 Da .Chemical Reactions Analysis

The ultrasonic-assisted extraction of 10-Deacetyl-7-methyl Baccatin III from needles of Taxus baccata L. was evaluated using ethanol and methanol as solvents . The effects of temperature, extraction time, and particle size were determined by response surface methodology .Physical And Chemical Properties Analysis

10-Deacetyl-7-methyl Baccatin III is a colorless solid with a melting point of 234 °C (453 °F; 507 K) . It is insoluble in water but soluble in methanol .作用機序

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of 10-Deacetyl-7-methyl Baccatin III involves the conversion of a starting material to the final compound through a series of chemical reactions.", "Starting Materials": ["10-Deacetyl Baccatin III", "Methyl iodide", "Sodium hydride", "Methanol", "Tetrahydrofuran"], "Reaction": [ "10-Deacetyl Baccatin III is reacted with methyl iodide in the presence of sodium hydride in anhydrous tetrahydrofuran to form 10-Deacetyl-7-methyl Baccatin III", "The reaction mixture is stirred at room temperature for several hours, and the progress of the reaction is monitored by thin layer chromatography", "The reaction mixture is then quenched with methanol and the resulting mixture is filtered to remove the sodium iodide formed during the reaction", "The filtrate is then concentrated under reduced pressure to obtain 10-Deacetyl-7-methyl Baccatin III as a solid product" ] } | |

CAS番号 |

1444818-14-7 |

製品名 |

10-Deacetyl-7-methyl Baccatin III |

分子式 |

C30H38O10 |

分子量 |

558.624 |

InChI |

InChI=1S/C30H38O10/c1-15-18(32)13-30(36)25(39-26(35)17-10-8-7-9-11-17)23-28(5,24(34)22(33)21(15)27(30,3)4)19(37-6)12-20-29(23,14-38-20)40-16(2)31/h7-11,18-20,22-23,25,32-33,36H,12-14H2,1-6H3/t18-,19-,20+,22+,23-,25-,28+,29-,30+/m0/s1 |

InChIキー |

IWJSBKNWKLQICP-AYZYBLPVSA-N |

SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)O |

同義語 |

(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-6,9,11-trihydroxy-4-methoxy-4a,8,13,13-tetramethyl-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

(22S)-22-Hydroxycholest-5-en-3β-yl Acetate

54604-57-8

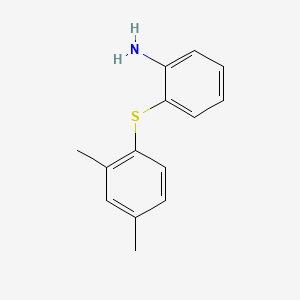

2-((2,4-Dimethylphenyl)thio)aniline

1019453-85-0

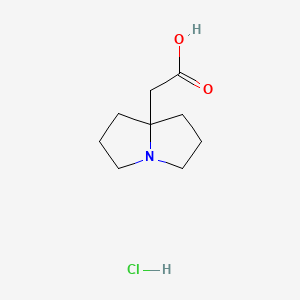

![Methyl 7-Chloro-5-oxo-1-tosyl-2,3,4,5,-tetrahydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B569705.png)